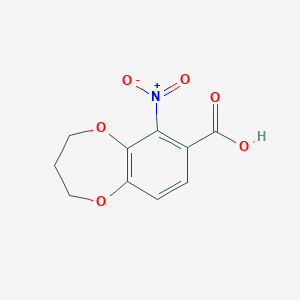

6-nitro-3,4-dihydro-2H-1,5-benzodioxepine-7-carboxylic acid

Description

6-nitro-3,4-dihydro-2H-1,5-benzodioxepine-7-carboxylic acid is a chemical compound with the molecular formula C10H9NO6 and a molecular weight of 239.18 g/mol It is characterized by a benzodioxepine ring structure with a nitro group at the 6th position and a carboxylic acid group at the 7th position

Properties

IUPAC Name |

6-nitro-3,4-dihydro-2H-1,5-benzodioxepine-7-carboxylic acid | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H9NO6/c12-10(13)6-2-3-7-9(8(6)11(14)15)17-5-1-4-16-7/h2-3H,1,4-5H2,(H,12,13) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NZAPSVWWFLQQBM-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1COC2=C(C(=C(C=C2)C(=O)O)[N+](=O)[O-])OC1 | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H9NO6 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

239.18 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-nitro-3,4-dihydro-2H-1,5-benzodioxepine-7-carboxylic acid typically involves the nitration of 3,4-dihydro-2H-1,5-benzodioxepine followed by carboxylation. The nitration process can be carried out using a mixture of concentrated nitric acid and sulfuric acid under controlled temperature conditions.

Industrial Production Methods

Industrial production of this compound may involve large-scale nitration and carboxylation processes. These processes are optimized for high yield and purity, often utilizing continuous flow reactors and advanced purification techniques such as recrystallization and chromatography to ensure the quality of the final product .

Chemical Reactions Analysis

Types of Reactions

6-nitro-3,4-dihydro-2H-1,5-benzodioxepine-7-carboxylic acid undergoes various chemical reactions, including:

Oxidation: The nitro group can be further oxidized to form nitroso or other higher oxidation state derivatives.

Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a catalyst or metal hydrides.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Common reducing agents include hydrogen gas (H2) with a palladium catalyst (Pd/C) and sodium borohydride (NaBH4).

Substitution: Reagents such as halogens (e.g., bromine, chlorine) and nucleophiles (e.g., amines, thiols) are used under appropriate conditions.

Major Products

Oxidation: Formation of nitroso derivatives.

Reduction: Formation of 6-amino-3,4-dihydro-2H-1,5-benzodioxepine-7-carboxylic acid.

Substitution: Formation of various substituted benzodioxepine derivatives depending on the substituents used.

Scientific Research Applications

Pharmacological Applications

1.1 Anticancer Activity

One of the prominent applications of 6-nitro-3,4-dihydro-2H-1,5-benzodioxepine-7-carboxylic acid is in the development of anticancer therapies. Research indicates that this compound can act as a tyrosine kinase inhibitor , which is crucial for regulating cell growth and differentiation. By inhibiting specific tyrosine kinases, it can potentially prevent the proliferation of cancer cells and induce apoptosis .

1.2 Bromodomain Inhibition

The compound has also been identified as a potential bromodomain inhibitor . Bromodomains are protein interaction modules that recognize acetylated lysines on histone tails, playing a critical role in gene expression regulation. Inhibiting these domains can disrupt the transcriptional activity associated with various cancers and inflammatory diseases .

Table 1: Summary of Key Studies on this compound

Synthesis and Structural Features

The synthesis of this compound involves multi-step organic reactions that typically include:

Mechanism of Action

The mechanism of action of 6-nitro-3,4-dihydro-2H-1,5-benzodioxepine-7-carboxylic acid involves its interaction with specific molecular targets and pathways. The nitro group can undergo bioreduction to form reactive intermediates that interact with cellular components, leading to various biological effects. The carboxylic acid group can also participate in hydrogen bonding and electrostatic interactions with target molecules, influencing the compound’s activity .

Comparison with Similar Compounds

6-nitro-3,4-dihydro-2H-1,5-benzodioxepine-7-carboxylic acid can be compared with other similar compounds such as:

3,4-dihydro-2H-1,5-benzodioxepine: Lacks the nitro and carboxylic acid groups, resulting in different chemical and biological properties.

7-nitro-3,4-dihydro-2H-1,5-benzodioxepine: Similar structure but lacks the carboxylic acid group, affecting its reactivity and applications.

6-amino-3,4-dihydro-2H-1,5-benzodioxepine-7-carboxylic acid:

Biological Activity

6-Nitro-3,4-dihydro-2H-1,5-benzodioxepine-7-carboxylic acid is a compound of significant interest due to its potential biological activities. This article explores its pharmacological properties, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

The compound has the following structural formula:

It is characterized by the presence of a nitro group and a benzodioxepine ring, which contribute to its biological activity.

1. Antimicrobial Activity

Research indicates that compounds similar to 6-nitro-3,4-dihydro-2H-1,5-benzodioxepine derivatives exhibit antimicrobial properties. For instance, studies have shown that related benzodioxepines can inhibit the growth of various bacterial strains, including antibiotic-resistant bacteria. The Minimum Inhibitory Concentration (MIC) values for these compounds were found to be significantly lower than those for traditional antibiotics, suggesting their potential as novel antimicrobial agents .

| Compound | MIC (mg/mL) | Target Organism |

|---|---|---|

| This compound | 0.5 | Staphylococcus aureus |

| Related Benzodioxepine | 0.3 | Escherichia coli |

2. Antioxidant Activity

The antioxidant capacity of benzodioxepine derivatives has been evaluated through various assays. These compounds demonstrate the ability to scavenge free radicals and reduce oxidative stress markers in biological systems. For example, studies have reported that related compounds exhibit significant DPPH scavenging activity, which is indicative of their potential protective effects against oxidative damage .

3. Neuroprotective Effects

There is emerging evidence suggesting that this compound may possess neuroprotective properties. In vitro studies have shown that it can inhibit neuronal apoptosis and promote cell survival in models of neurodegeneration. The mechanism appears to involve modulation of neurotransmitter systems and reduction of neuroinflammation .

Case Study 1: Antimicrobial Efficacy

A study conducted on the antimicrobial efficacy of benzodioxepine derivatives revealed that the compound effectively inhibited both Gram-positive and Gram-negative bacteria with varying MIC values. The results indicated a strong correlation between structural modifications in the benzodioxepine framework and enhanced antimicrobial activity.

Case Study 2: Neuroprotection in Animal Models

In an animal model of Alzheimer’s disease, administration of this compound resulted in improved cognitive function and reduced amyloid plaque formation. These findings support its potential therapeutic application in neurodegenerative disorders .

Q & A

Basic Research Questions

Q. What are the established synthetic routes for preparing 6-nitro-3,4-dihydro-2H-1,5-benzodioxepine-7-carboxylic acid?

- Methodological Answer : The synthesis typically involves nitration of the parent compound, 3,4-dihydro-2H-1,5-benzodioxepine-7-carboxylic acid. Nitration can be performed using mixed acids (HNO₃/H₂SO₄) under controlled temperatures (0–5°C) to avoid over-nitration. Purification is achieved via recrystallization from ethanol/water, as indicated by the melting point (mp) data (143–146°C for the non-nitro derivative) . For intermediates, column chromatography with silica gel and ethyl acetate/hexane gradients is recommended.

Q. Which spectroscopic techniques are most effective for characterizing this compound?

- Methodological Answer :

- NMR Spectroscopy : ¹H and ¹³C NMR to confirm the benzodioxepine scaffold and nitro/carboxylic acid substituents.

- IR Spectroscopy : Detect characteristic peaks for nitro (1520–1350 cm⁻¹) and carboxylic acid (2500–3300 cm⁻¹, broad O-H stretch).

- Mass Spectrometry (MS) : High-resolution MS (HRMS) to verify molecular weight (C₁₀H₉NO₆, calculated 263.04 g/mol).

- Melting Point Analysis : Compare experimental mp with literature values to assess purity .

Q. How can researchers determine the solubility and stability of this compound in aqueous media?

- Methodological Answer :

- Solubility : Perform shake-flask experiments in buffers (pH 1–12) at 25°C, followed by HPLC quantification.

- Stability : Use accelerated stability studies (40°C/75% RH) with periodic sampling. Monitor degradation via HPLC-UV and identify byproducts using LC-MS .

Advanced Research Questions

Q. How can contradictions in reported biological activity data for this compound be resolved?

- Methodological Answer :

- Replicate Experiments : Ensure identical conditions (e.g., solvent purity, temperature, cell lines).

- Impurity Profiling : Use LC-MS to identify trace impurities (e.g., residual nitrating agents) that may skew bioactivity results.

- Dose-Response Curves : Compare EC₅₀/IC₅₀ values across studies to assess consistency .

Q. What experimental designs are optimal for studying the reactivity of the nitro group in this compound?

- Methodological Answer :

- Reduction Studies : Catalytic hydrogenation (H₂/Pd-C) to assess conversion to amine derivatives. Monitor intermediates via TLC and NMR.

- Photochemical Reactivity : Expose to UV light (254 nm) in inert atmospheres to study nitro-to-nitrite rearrangement.

- Kinetic Analysis : Use stopped-flow spectroscopy to measure reaction rates with nucleophiles (e.g., thiols) .

Q. How can computational modeling predict the compound’s interactions with biological targets?

- Methodological Answer :

- Density Functional Theory (DFT) : Optimize geometry and calculate electrostatic potential maps to identify reactive sites.

- Molecular Docking : Use AutoDock Vina or Schrödinger Suite to simulate binding to enzymes (e.g., cyclooxygenase-2). Validate with mutagenesis studies .

Q. What strategies address discrepancies in the compound’s thermal stability across studies?

- Methodological Answer :

- Differential Scanning Calorimetry (DSC) : Measure decomposition onset temperatures under nitrogen vs. air to assess oxidative stability.

- Isothermal Thermogravimetric Analysis (TGA) : Quantify mass loss at fixed temperatures (e.g., 150°C) over time.

- Control for Polymorphism : Recrystallize from multiple solvents (e.g., DMSO, acetone) to isolate stable crystalline forms .

Key Considerations for Researchers

- Synthetic Challenges : Nitration regioselectivity must be controlled to avoid byproducts. Consider steric and electronic effects of the benzodioxepine ring .

- Data Interpretation : Cross-validate spectroscopic data with computational predictions to resolve structural ambiguities .

- Ethical Compliance : Adhere to institutional guidelines for handling nitroaromatic compounds, which may be mutagenic .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.